[(3-Bromo-4-chlorophenyl)methyl](butan-2-yl)amine
Description
(3-Bromo-4-chlorophenyl)methylamine (CAS: 1556371-13-1) is a halogenated aromatic amine with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.60 g/mol . The compound features a phenyl ring substituted with bromine (3-position) and chlorine (4-position), a methylene bridge (-CH₂-), and a secondary butan-2-ylamine group.
Properties
Molecular Formula |
C11H15BrClN |
|---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
N-[(3-bromo-4-chlorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15BrClN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
KXRNWHLGKDPBTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves multiple steps:
Halogenation: The starting material, 3-bromo-4-chlorotoluene, is prepared by halogenating toluene using bromine and chlorine under controlled conditions.
Alkylation: The halogenated toluene is then subjected to Friedel-Crafts alkylation using butan-2-ylamine in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate. Reduction reactions can convert the amine to an amide using reagents like acetic anhydride.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, sulfuric acid, room temperature.
Reduction: Acetic anhydride, pyridine, mild heating.
Coupling: Palladium acetate, triphenylphosphine, toluene, elevated temperatures.
Major Products
Substitution: Formation of substituted amines or ethers.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
(3-Bromo-4-chlorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It serves as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a lead compound for designing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, (3-Bromo-4-chlorophenyl)methylamine can be used in the production of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which (3-Bromo-4-chlorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The halogen atoms can enhance binding affinity to certain proteins or enzymes, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Fluorine-Substituted Analogues
- The extended pentan-2-yl chain may increase lipophilicity (logP) compared to the butan-2-yl group in the target compound .
- (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine (CAS: 1019500-25-4, C₁₁H₁₅F₂N, MW: 199.24 g/mol):
The difluoro substitution eliminates bromine and chlorine, reducing molecular weight by ~28% and altering electronic effects. This could impact solubility and metabolic stability .
Methyl-Substituted Analogues
- The absence of halogens reduces polarity, favoring hydrophobic interactions .
Benzyloxy-Substituted Analogues
- The higher molecular weight (269 vs. 276.60 g/mol) may affect pharmacokinetics .
Variations in the Alkylamine Side Chain
- (3-Bromo-4-chlorophenyl)methylamine :
Extending the alkyl chain from butan-2-yl to pentan-2-yl increases lipophilicity (predicted logP +0.5–1.0) and steric bulk, which could influence membrane permeability and target binding . - {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride (CAS: 1158792-89-2, C₁₀H₁₂Cl₃N₃S, MW: 296.64 g/mol):
Replacing the butan-2-yl group with a thiazole ring introduces heteroatoms (N, S), enhancing hydrogen-bonding and π-π interactions. The dihydrochloride salt form improves aqueous solubility .
Physicochemical and Structural Comparisons
| Compound (CAS) | Molecular Formula | MW (g/mol) | Key Substituents | logP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| Target compound (1556371-13-1) | C₁₁H₁₅BrClN | 276.60 | 3-Br, 4-Cl, butan-2-yl | 3.8–4.2 | High halogen polarity, moderate lipophilicity |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Br, 4-F, pentan-2-yl | 4.0–4.5 | Increased chain length, enhanced lipophilicity |
| (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine (1019500-25-4) | C₁₁H₁₅F₂N | 199.24 | 3,4-diF, butan-2-yl | 2.5–3.0 | Lower MW, higher solubility |
| {[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine (66741-84-2) | C₁₈H₂₃NO | 269.38 | 4-OBn, butan-2-yl | 3.5–4.0 | π-Stacking potential, reduced halogen reactivity |
Biological Activity
(3-Bromo-4-chlorophenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated and chlorinated phenyl ring linked to a butan-2-yl amine group, which enhances its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3-Bromo-4-chlorophenyl)methylamine is C11H15BrClN, with a molecular weight of approximately 276.60 g/mol. The presence of halogen substituents (bromine and chlorine) on the phenyl ring significantly influences the compound's pharmacological properties by enhancing binding affinities to various biological targets.
The biological activity of (3-Bromo-4-chlorophenyl)methylamine is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms facilitate halogen bonding, which can enhance binding affinity and specificity towards biological targets. The amine group allows for hydrogen bonding and electrostatic interactions, further modulating the activity of target proteins.
Antimicrobial Properties
Research indicates that (3-Bromo-4-chlorophenyl)methylamine exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that compounds with similar structures showed effectiveness against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was highlighted in studies where it demonstrated IC50 values comparable to established anticancer agents .
Case Studies
Detailed Findings
- Antimicrobial Activity : In vitro assays revealed that the compound inhibited the growth of several bacterial strains, with a notable effect against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Anticancer Mechanism : The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it effectively reduced cell viability by inducing apoptosis and disrupting cell cycle progression .
- CNS Activity : Preliminary findings suggest that (3-Bromo-4-chlorophenyl)methylamine may interact with dopamine receptors, which opens avenues for research into its effects on neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
